molecular formula C9H5Cl2NO B1668839 Chloroxine CAS No. 773-76-2

Chloroxine

Cat. No.: B1668839
CAS No.: 773-76-2
M. Wt: 214.04 g/mol
InChI Key: WDFKMLRRRCGAKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroxine is an antibacterial agent that is effective against a variety of organisms. Its primary targets include Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads . These organisms are responsible for various infections in humans, and this compound’s action against them helps in the treatment of these infections.

Mode of Action

It is known to havebacteriostatic, fungistatic, and antiprotozoal properties . It is believed that this compound may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Additionally, this compound induces SOS-DNA repair in E. coli, suggesting that it may be genotoxic to bacteria .

Biochemical Pathways

Its ability to slow down mitotic activity suggests that it may interfere with cell division and growth in targeted organisms

Pharmacokinetics

It is known that this compound is extensively distributed, with a volume of distribution of 200 to 800 l/kg when calculated from plasma concentrations . This compound is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Result of Action

The action of this compound results in the reduction of excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . It also has an antibacterial action, inhibiting the growth of gram-positive as well as some gram-negative organisms . Additionally, this compound has shown some antifungal activity against certain dermatophytes and yeasts .

Chemical Reactions Analysis

Chloroxine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinoline derivatives .

Scientific Research Applications

Chloroxine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dichloroquinolin-8-ol
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InChI

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WDFKMLRRRCGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022801
Record name Chloroxine
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Molecular Weight

214.04 g/mol
Source PubChem
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Physical Description

Solid
Record name Chloroxine
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Solubility

1.38e-01 g/L
Record name Chloroxine
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Mechanism of Action

Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria.
Record name Chloroxine
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CAS No.

773-76-2
Record name Chloroxine
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Record name Chloroxine
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Melting Point

179.5 °C
Record name Chloroxine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known targets of chloroxine?

A1: this compound has been shown to interact with several targets, including:

  • Kappa-type opioid receptor (OPRK1): this compound acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []
  • Histamine receptor 2 (HRH2): this compound blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]
  • Cystathionine beta synthase (CBS): this compound inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []
  • PI3K/AKT/mTOR signaling pathway: this compound has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []

Q2: How does this compound interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?

A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that this compound binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.

Q3: How does the interaction of this compound with HRH2 differ from other HRH2 blockers?

A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, this compound appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions with biological targets. These techniques include:

  • UV-Visible Spectroscopy: Used to study the interaction of this compound with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]
  • Fluorescence Spectroscopy: Employed to investigate the binding of this compound to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]
  • Circular Dichroism Spectroscopy: Utilized to evaluate the impact of this compound on the secondary structure of proteins like hemoglobin [] and cytochrome c. []

Q6: How do structural modifications of this compound impact its activity?

A6: Studies on this compound analogs reveal key structural features for activity:

  • 8-Hydroxyquinoline core: This structure is essential for the activity of this compound and its analogs. [, , ]
  • Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]
  • Substitution at other positions: Minor modifications to the this compound structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.

Q7: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?

A7: Research highlights the use of nanoformulations to enhance this compound's properties:

  • Nanocrystalline formulations: Nanocrystalline this compound displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []
  • This compound-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []

Q8: What is the in vitro efficacy of this compound against various pathogens?

A8: this compound exhibits in vitro activity against:

  • Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]
  • Fungi: Candida auris and other Candida species. [, , ]

Q9: What animal models have been used to study the efficacy of this compound?

A9:

  • Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline this compound. []
  • Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of this compound-conjugated silver nanoflowers. []
  • Mouse model of ovarian cancer: Used to study the effect of this compound in combination with carboplatin on tumor growth. []

Q10: What are the known mechanisms of resistance to this compound?

A10: In Candida auris, resistance to clioquinol (a this compound analog) has been linked to mutations in:

  • CAP1: A transcriptional regulator that, when mutated, upregulates the drug transporter MDR1. [, ]
  • CDR1: A drug transporter involved in efflux. [, ]

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